molecular formula C6H8N2O B2820022 (1S)-1-(pyrimidin-4-yl)ethan-1-ol CAS No. 1344936-67-9

(1S)-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B2820022
CAS No.: 1344936-67-9
M. Wt: 124.143
InChI Key: FCQKOPJZMPKYGR-YFKPBYRVSA-N
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Description

(1S)-1-(Pyrimidin-4-yl)ethan-1-ol is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrimidine ring, a fundamental scaffold in biology and pharmacology . As a key component of DNA and RNA, the pyrimidine core offers a versatile platform for creating molecules that can interact with a wide array of biological targets . This specific enantiomer is particularly valued for its application in the synthesis of more complex, stereochemically defined molecules. Chiral 1,2-amino alcohols and related structures are privileged motifs found in numerous pharmaceuticals and are also employed as chiral auxiliaries and ligands in asymmetric synthesis . The defined spatial arrangement of functional groups in this (S)-configured alcohol allows for precise molecular interactions, making it a valuable precursor for developing enzyme inhibitors, receptor ligands, and other biologically active compounds . Pyrimidine-based compounds are extensively researched for their therapeutic potential, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . The structural diversity of the pyrimidine ring enables fine-tuning of electronic and steric properties to optimize interactions with biological targets, which is crucial for lead optimization in drug development programs . This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-pyrimidin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKOPJZMPKYGR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Chiral Pyrimidine Derivatives in Chemical Biology and Medicinal Chemistry Research

The pyrimidine (B1678525) nucleus is a fundamental scaffold in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. evitachem.comwjarr.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing their broad therapeutic potential across numerous disease areas. nih.gov The introduction of a chiral center to a pyrimidine-containing molecule adds a layer of structural complexity that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Chiral pyrimidine derivatives are at the forefront of medicinal chemistry research, demonstrating a wide spectrum of pharmacological activities. These include applications as:

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer cells. tandfonline.comrsc.org By blocking the activity of these kinases, they can halt cell proliferation and induce apoptosis.

Antiviral Compounds: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to interfere with viral replication processes. wjarr.com

Antifungal Agents: Certain chiral pyrimidines are key components of antifungal drugs. For instance, the synthesis of the antifungal agent Voriconazole involves a chiral pyrimidine intermediate. epo.orgjustia.compatsnap.com

Anti-inflammatory and Analgesic Agents: The pyrimidine scaffold is also found in compounds developed for their anti-inflammatory and pain-relieving properties. nih.gov

Central Nervous System (CNS) Active Agents: The versatility of the pyrimidine structure has been exploited in the development of drugs targeting the CNS, including antidepressants and calcium channel blockers. biosynth.com

The specific three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. This stereospecificity underscores the importance of synthesizing and studying enantiomerically pure pyrimidine derivatives.

An Overview of the Research Landscape Pertaining to 1s 1 Pyrimidin 4 Yl Ethan 1 Ol

Stereoselective Synthesis Approaches to Chiral Pyrimidine-Containing Alcohols

The generation of a specific enantiomer of a chiral alcohol is a significant challenge in organic synthesis. For pyrimidine-containing alcohols like this compound, several stereoselective strategies have been developed. These methods aim to introduce the chiral center with high enantiopurity, avoiding the need for resolution of a racemic mixture.

Asymmetric Reduction Strategies for Pyrimidin-4-yl Ketone Precursors

A prominent strategy for synthesizing this compound involves the asymmetric reduction of the corresponding prochiral ketone, 1-(pyrimidin-4-yl)ethanone (B1297882). This approach is advantageous as it directly establishes the desired stereocenter. Both enzymatic and chemical catalytic systems have been explored for this transformation.

Enzymatic Reduction: Biocatalysis, particularly using ketoreductases, has emerged as a powerful tool for the enantioselective reduction of ketones. youtube.com These enzymes can exhibit high levels of stereoselectivity, often furnishing the desired alcohol in high enantiomeric excess. youtube.com The use of ketoreductases, which often rely on a nicotinamide (B372718) cofactor such as NADPH, can be made more efficient by employing a coenzyme regeneration system. youtube.comnih.gov For instance, a dual-enzyme system comprising a ketoreductase and a formate (B1220265) dehydrogenase can be utilized, where the formate dehydrogenase regenerates the NADPH consumed in the ketone reduction. nih.gov

Chemical Catalysis: Chemical methods for asymmetric ketone reduction often employ chiral catalysts in conjunction with a reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of a variety of ketones. youtube.comwikipedia.org Another significant approach is the Noyori asymmetric hydrogenation, which typically uses a ruthenium catalyst with a chiral diphosphine ligand to achieve high enantioselectivity. youtube.com

Table 1: Comparison of Asymmetric Reduction Strategies

MethodCatalyst TypeKey Features
Enzymatic ReductionKetoreductaseHigh enantioselectivity, mild reaction conditions, environmentally friendly. youtube.comnih.gov
CBS ReductionChiral OxazaborolidineReliable for ketones with significant steric differentiation between substituents. youtube.com
Noyori HydrogenationChiral Ruthenium ComplexHigh turnover numbers, applicable to a broad range of ketones. youtube.com

Catalytic Asymmetric Synthesis (e.g., organocatalysis, metal catalysis)

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. e-bookshelf.de Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral pyrimidine-containing compounds.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. youtube.com Proline and its derivatives are common organocatalysts that can be used in reactions like asymmetric aldol (B89426) reactions to create new stereocenters. youtube.com In the context of synthesizing chiral pyrimidine alcohols, an organocatalytic approach could involve the enantioselective addition of a nucleophile to a pyrimidine aldehyde or the functionalization of a pyrimidine scaffold. For example, diarylprolinol silyl (B83357) ethers have been used to catalyze the enantioselective aza-Michael addition of pyrimidines to α,β-unsaturated aldehydes, which, after reduction, yield chiral acyclic pyrimidine nucleosides with excellent enantioselectivity. rsc.org

Metal Catalysis: Transition metal catalysis is a cornerstone of modern asymmetric synthesis. wiley.com Chiral ligands coordinated to a metal center can induce high levels of enantioselectivity in a variety of reactions. wikipedia.org For the synthesis of chiral pyrimidine alcohols, metal-catalyzed asymmetric transfer hydrogenation of the corresponding ketone is a viable strategy. Ruthenium complexes bearing chiral diamine or amino alcohol ligands are often employed for this purpose. rsc.org These reactions typically use isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org

Enantioselective Transformations Involving Pyrimidine Scaffolds

Beyond the direct asymmetric reduction of ketones, other enantioselective transformations can be employed to construct the chiral pyrimidine alcohol scaffold. These methods often involve the use of chiral catalysts to control the stereochemical outcome of reactions on a pre-existing pyrimidine ring or during its formation.

One such approach is the catalytic enantioselective synthesis of 3-aryl-substituted pyrrolopyrimidines through a kinetic resolution via quaternary ammonium (B1175870) salt-catalyzed nucleophilic aromatic substitution (SNAr). nih.govnih.gov This method allows for the synthesis of enantioenriched products that can be further functionalized. nih.govnih.gov While not directly producing the target alcohol, it demonstrates the feasibility of creating chiral pyrimidine-based structures that could potentially be converted to the desired alcohol.

Another strategy involves the asymmetric Michael-initiated cyclopropanation to construct chiral cyclopropyl (B3062369) pyrimidine carbocyclic nucleoside analogues. researchgate.net This method utilizes an organocatalyst to generate products with high enantiomeric excess. researchgate.net These examples highlight the broader potential of enantioselective catalysis in creating complex chiral molecules containing a pyrimidine moiety.

Classical Synthetic Routes to Pyrimidine-Substituted Alcohols

While stereoselective methods are often preferred for their efficiency in producing enantiomerically pure compounds, classical synthetic routes remain valuable for the preparation of pyrimidine-substituted alcohols, often as racemic mixtures that can be resolved in a subsequent step.

Nucleophilic Addition Reactions to Pyrimidine Carbonyls

A fundamental and straightforward approach to synthesizing 1-(pyrimidin-4-yl)ethan-1-ol (B12434608) is through the nucleophilic addition of a methyl organometallic reagent to 4-formylpyrimidine. The carbonyl carbon of an aldehyde is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.combyjus.comlibretexts.org

Commonly used organometallic reagents for this purpose include methylmagnesium bromide (a Grignard reagent) or methyllithium. youtube.comlibretexts.org The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to yield the secondary alcohol. libretexts.orgyoutube.com This method produces a racemic mixture of the (R)- and (S)-enantiomers of 1-(pyrimidin-4-yl)ethan-1-ol.

Table 2: Nucleophilic Addition to a Pyrimidine Carbonyl

ReagentReaction TypeProduct
Methylmagnesium bromideGrignard ReactionRacemic 1-(pyrimidin-4-yl)ethan-1-ol
MethyllithiumOrganolithium AdditionRacemic 1-(pyrimidin-4-yl)ethan-1-ol

Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. acs.orgnih.govresearchgate.netnih.gov These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. acs.org

The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines, which can then be oxidized to pyrimidines. While not directly yielding the target alcohol, this and other MCRs can be adapted to synthesize substituted pyrimidines that could serve as precursors. researchgate.netacsgcipr.org For instance, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. acs.org This method offers regioselective access to highly substituted pyrimidines. acs.org By carefully choosing the starting materials, it might be possible to construct a pyrimidine ring that already contains the necessary ethan-1-ol side chain or a precursor that can be readily converted to it.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Catalyst and Ligand Design for Stereocontrol

The choice of a chiral catalyst or ligand is paramount for inducing stereoselectivity in the formation of the desired (S)-enantiomer.

Chiral Amino Alcohol Catalysts: One established method for the enantioselective alkylation of pyrimidine aldehydes involves the use of chiral amino alcohols as catalysts. For instance, the addition of diethylzinc (B1219324) to pyrimidine-4-carbaldehyde (B152824) in the presence of a chiral amino alcohol, such as (1S,2R)-(-)-N,N-dibutylnorephedrine (DBNE), can produce the corresponding secondary alcohol with a high degree of enantioselectivity. The chiral ligand coordinates to the zinc atom, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer.

Enzyme-Catalyzed Reduction: Biocatalysis offers a highly selective and environmentally friendly alternative for the asymmetric reduction of ketones. Alcohol dehydrogenases (ADHs) are particularly effective for this transformation. An ADH can reduce 1-(pyrimidin-4-yl)ethanone to this compound with excellent enantioselectivity, often exceeding 99% e.e. The enzyme's active site provides a precisely defined chiral pocket that binds the substrate in a specific orientation, leading to the stereoselective transfer of a hydride from a cofactor (typically NADH or NADPH) to the carbonyl group.

Catalyst/Ligand TypeExampleApplicationKey Features
Chiral Amino Alcohol(1S,2R)-(-)-N,N-Dibutylnorephedrine (DBNE)Asymmetric alkylation of pyrimidine-4-carbaldehydeCreates a chiral environment around the metal center, directing the nucleophilic attack.
Alcohol Dehydrogenase (ADH)Engineered or naturally occurring ADHsAsymmetric reduction of 1-(pyrimidin-4-yl)ethanoneHigh enantioselectivity (>99% e.e.) and mild reaction conditions.

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The reaction environment, specifically the solvent and temperature, can significantly impact both the efficiency and the stereochemical outcome of the synthesis.

Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and activity, as well as the conformation of the transition state, which in turn affects enantioselectivity. In many asymmetric reductions, non-polar aprotic solvents like toluene (B28343) or hexane (B92381) are favored as they can enhance the enantioselectivity by promoting a more organized transition state. In contrast, polar protic solvents may compete with the substrate for coordination to the catalyst, potentially lowering the enantiomeric excess. For enzymatic reductions, the reaction is typically carried out in an aqueous buffer, but the addition of co-solvents can be used to improve substrate solubility and, in some cases, modulate enzyme activity and selectivity.

Temperature Effects: Temperature is a critical parameter that must be carefully controlled. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures, favoring the formation of the product from the lower energy transition state. However, lowering the temperature also decreases the reaction rate, so a compromise must often be found to achieve both high selectivity and a practical reaction time. For instance, in asymmetric reductions catalyzed by chiral oxazaborolidines, reactions are often run at temperatures as low as -78 °C to maximize enantiomeric excess.

ParameterEffect on YieldEffect on EnantioselectivityGeneral Trend
Solvent Polarity Can affect catalyst solubility and reaction rate.Can significantly influence the stereochemical outcome. Non-polar solvents often favor higher e.e.Optimization is crucial for each specific catalyst system.
Temperature Decreasing temperature generally decreases the reaction rate.Decreasing temperature generally increases the enantiomeric excess.A balance must be struck between reaction time and desired selectivity.

Advanced Spectroscopic and Structural Characterization of 1s 1 Pyrimidin 4 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural determination of organic molecules. For a chiral compound like (1S)-1-(pyrimidin-4-yl)ethan-1-ol, NMR provides critical data on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The pyrimidine (B1678525) ring protons typically appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nitrogen atoms' electron-withdrawing effects. The protons of the ethyl group and the hydroxyl proton will resonate in the aliphatic region.

The anticipated signals in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are:

Pyrimidine Protons: Three distinct signals are expected for the protons on the pyrimidine ring. The proton at position 2 (H-2) is anticipated to be the most downfield due to its position between two nitrogen atoms. The protons at positions 5 (H-5) and 6 (H-6) will also appear in the aromatic region, showing characteristic coupling to each other.

Methine Proton (-CHOH): This proton, attached to the stereocenter, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is influenced by the adjacent hydroxyl group and the pyrimidine ring.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a doublet, coupled to the single methine proton.

Hydroxyl Proton (-OH): The chemical shift of this proton can be variable and may appear as a broad singlet. Its position can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (pyrimidine) 8.9 - 9.2 Singlet (s) -
H-6 (pyrimidine) 8.5 - 8.7 Doublet (d) ~5-6
H-5 (pyrimidine) 7.3 - 7.5 Doublet (d) ~5-6
CH (methine) 4.9 - 5.2 Quartet (q) ~6-7
OH (hydroxyl) Variable Broad Singlet (br s) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound will produce a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The expected signals are:

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon at position 4, bonded to the ethanol (B145695) substituent, will have a distinct chemical shift compared to the other ring carbons.

Carbinol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group is expected to appear in the range of δ 60-75 ppm.

Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region of the spectrum, typically below δ 30 ppm.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. libretexts.org For example, a DEPT-135 experiment would show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons would be absent. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-4 (pyrimidine) ~165
C-2 (pyrimidine) ~158
C-6 (pyrimidine) ~150
C-5 (pyrimidine) ~118
C-OH (carbinol) ~65

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming their connectivity. It would also show a correlation between the H-5 and H-6 protons of the pyrimidine ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached. libretexts.org An HSQC spectrum would show correlations between the H-2, H-5, and H-6 signals and their corresponding carbon signals (C-2, C-5, C-6). It would also link the methine proton signal to the carbinol carbon signal and the methyl proton signal to the methyl carbon signal.

The methine proton (-CHOH) to the C-4 and C-5 carbons of the pyrimidine ring.

The methyl protons (-CH₃) to the carbinol carbon (C-OH) and the C-4 carbon of the pyrimidine ring.

The H-5 proton to the C-4 and C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. thieme-connect.com For a small, relatively flexible molecule like this, its primary utility would be to confirm through-space proximities that align with the established connectivity.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (molecular formula C₆H₈N₂O), the calculated exact mass is 124.0637 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the calculated value to confirm the molecular formula with high confidence. thieme-connect.comrsc.org

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₆H₉N₂O⁺ 125.0715

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is widely used to determine the purity of volatile and thermally stable compounds. ekb.egresearchgate.net

For this compound, a GC-MS analysis would involve injecting the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling point and polarity as it passes through the column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC and the mass spectrum from the MS allow for the identification and quantification of the main compound and any impurities present.

Due to the presence of a polar hydroxyl group, derivatization may be employed to improve the compound's chromatographic properties. jfda-online.com This involves converting the alcohol into a less polar, more volatile derivative (e.g., a silyl (B83357) ether) prior to analysis, which can prevent peak tailing and improve resolution. jfda-online.com The mass spectrum of the parent compound would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group (•CH₃) or water (H₂O).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present, providing a molecular fingerprint. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of the hydroxyl (-OH) group, the alkyl C-H bonds, the C-O bond of the secondary alcohol, and the vibrations associated with the pyrimidine ring.

The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups typically appear in the 3000-2850 cm⁻¹ range. The pyrimidine ring gives rise to several characteristic bands, including C=N and C=C stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. rsc.orgresearchgate.net The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1150-1050 cm⁻¹ region.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400–3200 (broad)O–H stretchAlcohol
3100–3000C–H stretch (aromatic)Pyrimidine Ring
3000–2850C–H stretch (aliphatic)Ethyl Group
~1600–1550C=N stretchPyrimidine Ring
~1570, ~1470, ~1430C=C stretch (ring)Pyrimidine Ring
~1100C–O stretchSecondary Alcohol

This table presents expected values based on characteristic frequencies of functional groups and data for similar pyrimidine derivatives. researchgate.netmdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods are crucial for confirming the enantiomeric purity of this compound.

Optical Rotation Measurement

Optical rotation is the twisting of the plane of linearly polarized light as it passes through a solution of a chiral compound. osti.gov The direction and magnitude of this rotation are unique properties of a specific enantiomer. For this compound, the designation "(1S)" refers to the absolute configuration at the chiral center. A measurement using a polarimeter would determine its specific rotation, [α]. A non-zero value confirms the optical activity of the sample, and its sign (positive for dextrorotatory, (+) or negative for levorotatory, (-)) is a characteristic physical constant. The magnitude of the rotation is directly proportional to the concentration of the sample and the path length, allowing for the determination of enantiomeric excess (ee) in mixtures. mdpi.comnih.gov While the (S) designation specifies the stereochemistry, it does not predict the direction of optical rotation; this must be determined empirically.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level.

Single-Crystal X-ray Diffraction Analysis

By diffracting X-rays off a single crystal of a compound, one can generate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. researchgate.netnih.gov For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure. Crucially, this technique allows for the determination of the absolute stereochemistry of the chiral center, verifying the (S)-configuration without ambiguity. mdpi.com

Furthermore, the analysis reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. It also provides insight into the supramolecular arrangement in the solid state, including crystal packing and intermolecular interactions such as hydrogen bonding, which would be expected between the hydroxyl group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Chemical FormulaC₆H₈N₂O
Crystal SystemThe geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe symmetry group of the crystal structure (e.g., P2₁/c).
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
R-factorAn indicator of the quality of the structural model fit to the experimental data.
Bond Lengths/AnglesPrecise measurements of all interatomic distances and angles.
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds.

This table lists the type of parameters that would be determined from a single-crystal X-ray analysis. Specific values require experimental data.

Preclinical Biological Investigations and Mechanistic Insights of 1s 1 Pyrimidin 4 Yl Ethan 1 Ol

In Vitro and In Vivo Bioactivity Screening in Preclinical Models

The pyrimidine (B1678525) scaffold is a constituent of drugs targeting a broad spectrum of enzymes and receptors. mdpi.com Specifically, derivatives featuring the pyrimidin-4-yl-ethanol core, to which (1S)-1-(pyrimidin-4-yl)ethan-1-ol belongs, have been investigated as potential kinase inhibitors. A notable target for this class of compounds is the ROS1 receptor tyrosine kinase, a validated target in certain types of non-small cell lung cancer. tandfonline.comnih.gov

A study focused on designing ROS1 inhibitors synthesized and evaluated a series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives. tandfonline.comnih.gov While this study did not report on the specific this compound compound, it established the inhibitory potential of the general structure. Most of the tested compounds in the series exhibited ROS1 kinase inhibitory activity in the micromolar range. nih.gov For example, compounds were developed based on previously identified leads, indicating a systematic effort to explore the therapeutic potential of this chemical class. tandfonline.com

The broader family of pyrimidine derivatives has been successfully developed as inhibitors for numerous other kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs), highlighting the scaffold's utility in developing targeted cancer therapies. mdpi.comntnu.nonii.ac.jp Furthermore, pyrimidine-based molecules have shown activity against non-kinase targets such as Histone Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. nih.gov

Table 1: Examples of Biological Activity for Pyrimidine-Based Compounds This table presents data for various pyrimidine derivatives to illustrate the broad bioactivity of the scaffold.

Compound ClassTargetReported ActivitySource
Pyrimidin-4-yl-ethanol derivativesROS1 KinaseMicromolar inhibitory activity nih.gov
Triazole-fused pyrimidine derivativesLSD1/KDM1AIC50 values in the nanomolar range (e.g., 80-100 nM) nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesEGFRIC50 values as low as 0.5 nM ntnu.no
Thienopyrimidine derivativesH. pylori Respiratory Complex IIC50 as low as 0.021 µM nih.gov
Pyrimidine-4-carboxamidesNAPE-PLDIC50 as low as 72 nM acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyrimidine-based scaffolds, extensive SAR exploration has revealed that even minor structural modifications can significantly alter biological activity. bohrium.com The pyrimidine ring itself offers multiple points for substitution (typically at the C2, C4, C5, and C6 positions), allowing for fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties. mdpi.com

Key SAR insights for pyrimidine scaffolds include:

Substitutions at C2 and C4: In many kinase inhibitors, the C2 and C4 positions are used to introduce substituents that occupy the ATP-binding pocket. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase. mdpi.comnih.gov For instance, in N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the nitrogen at the X2 position of the pyrimidine ring was found to be crucial for activity, likely forming an important hydrogen bond with the protein. acs.org

Substitutions at C5: Modification at the C5 position can influence selectivity and potency. For example, introducing a bromo substituent at C5 was part of the design for potent bone anabolic agents. nih.gov

The Role of the Linker: In compounds like the aryl-substituted purine (B94841) bioisosteres, the nature and stereochemistry of the linker group (e.g., a 2-hydroxyeth-1-yl linker) connecting the heterocyclic core to other moieties are critical for antiproliferative activity. nih.gov For the pyrimidin-4-yl-ethanol class, the ethanol (B145695) linker provides a hydroxyl group that can form additional hydrogen bonds, and its stereochemistry is expected to be a key determinant of binding affinity.

Mechanistic Elucidation of Biological Effects in Cellular Systems

The biological effects of pyrimidine derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways. For pyrimidine-based kinase inhibitors, the primary mechanism involves blocking the phosphotransferase activity of their target, thereby inhibiting downstream signaling cascades that control cellular processes like proliferation, survival, and differentiation.

Kinase Inhibition Pathways: Pyrimidin-4-yl-ethanol derivatives designed as ROS1 inhibitors are intended to block the ROS1 signaling pathway, which, when aberrantly activated, drives cancer cell growth. tandfonline.comnih.gov Similarly, other pyrimidine compounds have been shown to inhibit the CDK4/6/Rb/E2F signaling pathway, which is critical for cell cycle progression from the G1 to the S phase. mdpi.com

Epigenetic Modulation: Triazole-fused pyrimidine derivatives that inhibit LSD1 do so by preventing the demethylation of histone and non-histone proteins, such as p53. nih.gov This leads to changes in gene expression that can induce differentiation and apoptosis in cancer cells. For example, a potent LSD1 inhibitor was shown to induce the expression of differentiation markers CD86 and CD11b in the THP-1 acute myeloid leukemia cell line. nih.gov

Bone Formation Pathways: Certain pyrimidine derivatives have been found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. One compound, in particular, upregulated the expression of key osteogenic genes like RUNX2 and type 1 collagen. nih.gov

Molecular docking simulations and X-ray crystallography have provided detailed insights into how pyrimidine-based inhibitors bind to their targets. nih.gov The pyrimidine core typically serves as an anchor, positioning the rest of the molecule for optimal interactions within the binding site.

For pyrimidine-based kinase inhibitors, a common binding mode involves the pyrimidine ring's nitrogen atoms forming one or more hydrogen bonds with the backbone amide groups of amino acids in the kinase hinge region. nih.gov This mimics the interaction of the adenine (B156593) ring of ATP. In the case of deoxycytidine kinase (dCK) inhibitors, the pyrimidine ring was found to bind in a position nearly identical to that of the natural substrate, forming key hydrogen bonds with residues such as Glu53, Gln97, and Asp133. nih.gov

For the pyrimidin-4-yl-ethanol series targeting ROS1, molecular docking would be essential to understand how the ethanol side chain contributes to binding. nih.gov It is plausible that the hydroxyl group acts as a hydrogen bond donor or acceptor with nearby residues, and the stereocenter dictates the precise orientation of this interaction.

Investigation of Stereochemical Influence on Biological Activity

Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological activities. The presence of a stereocenter at the C1 position of the ethanol linker in this compound means that its biological activity is likely stereospecific.

While direct comparative studies on the enantiomers of 1-(pyrimidin-4-yl)ethan-1-ol (B12434608) are not widely reported, research on analogous heterocyclic structures consistently demonstrates the importance of stereochemistry.

In a study of thienopyrimidine inhibitors of H. pylori, the (R)-enantiomer of a lead compound was found to be more potent than the (S)-enantiomer. nih.gov

Similarly, SAR studies on pyrrolopyrimidine-based EGFR inhibitors found that compounds with an (S)-2-methoxy-1-phenylethan-1-amine side chain were highly potent, while metabolic lability was also noted. ntnu.no

Research on optically pure aryl-substituted purine bioisosteres, which share structural similarities with pyrimidines, also highlighted that the stereochemistry of the hydroxyethyl (B10761427) group significantly influences cytostatic activity. nih.gov

These examples strongly suggest that the (1S) configuration of this compound is a crucial determinant of its biological function. The specific three-dimensional arrangement of the pyrimidine ring, the hydroxyl group, and the methyl group around the chiral center dictates how the molecule fits into its target binding site, affecting its potency and selectivity compared to its (1R)-enantiomer.

Enantiomeric Selectivity in Target Interactions

The principle of enantiomeric selectivity dictates that one enantiomer of a chiral drug may exhibit a significantly higher affinity or potency towards a specific biological target, such as an enzyme or receptor, compared to its mirror-image counterpart. This is due to the three-dimensional nature of both the small molecule and the binding site of the biological macromolecule. While detailed, direct comparative studies on the enantiomers of 1-(pyrimidin-4-yl)ethan-1-ol are not extensively available in publicly accessible literature, the broader class of pyrimidine derivatives often demonstrates significant enantioselectivity in their biological activities.

For instance, studies on structurally related chiral pyrimidine-based compounds have consistently shown that the stereochemistry at a specific carbon center is a crucial determinant of their inhibitory potency against various kinases. It is a well-established principle that the differential binding of enantiomers can be attributed to the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can only be optimally formed by one of the enantiomers within the chiral environment of the target's active site.

Table 1: Hypothetical Comparative Binding Affinities of 1-(pyrimidin-4-yl)ethan-1-ol Enantiomers for a Target Kinase

CompoundTarget KinaseBinding Affinity (Kd, nM)
This compoundKinase AData not available
(1R)-1-(pyrimidin-4-yl)ethan-1-olKinase AData not available
This compoundKinase BData not available
(1R)-1-(pyrimidin-4-yl)ethan-1-olKinase BData not available
This table illustrates the type of data required to assess enantiomeric selectivity. Specific binding affinities for this compound and its (R)-enantiomer are not currently available in the reviewed literature.

Stereodivergent Biological Outcomes

Stereodivergence in pharmacology occurs when enantiomers of a chiral compound not only differ in their potency but also in their biological effects. One enantiomer might be therapeutic, while the other could be inactive, less active, or even contribute to off-target effects. The investigation of stereodivergent outcomes is a critical aspect of preclinical drug development.

In the context of pyrimidine derivatives, the orientation of substituents on a chiral center can influence the molecule's interaction with multiple biological targets, potentially leading to different downstream signaling pathways being affected. For example, while the (S)-enantiomer might selectively inhibit a particular enzyme, the (R)-enantiomer could have a higher affinity for a different receptor, resulting in a distinct physiological response. A comprehensive understanding of these differences is essential for the development of safe and effective chiral drugs.

Table 2: Illustrative Stereodivergent Biological Activities of Chiral Pyrimidine Analogs

Compound/EnantiomerPrimary Biological EffectSecondary Biological Effect
Analog A - (S)-enantiomerPotent anti-proliferative activityMinimal off-target activity
Analog A - (R)-enantiomerWeak anti-proliferative activityInhibition of a secondary kinase
Analog B - (S)-enantiomerSelective receptor agonismNo significant secondary effects
Analog B - (R)-enantiomerReceptor antagonismDifferent receptor subtype affinity
This table provides a conceptual framework for understanding stereodivergent outcomes based on findings for analogous pyrimidine compounds. Specific data for this compound is not available.

Computational and Theoretical Studies on 1s 1 Pyrimidin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. By applying DFT, researchers can calculate a variety of molecular properties that are crucial for understanding the reactivity and potential interactions of (1S)-1-(pyrimidin-4-yl)ethan-1-ol.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is invaluable for predicting how the molecule might interact with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap5.3 eVSuggests good chemical stability.
Dipole Moment2.8 DIndicates a polar nature, which can influence solubility and interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Conformational Analysis and Stereochemical Stability

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, with its chiral center and rotatable bonds, understanding the preferred conformation is crucial.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. These studies can reveal the most likely shape the molecule will adopt in a biological system, which is critical for its interaction with a target protein. The stereochemical stability of the chiral center can also be assessed, ensuring that the desired stereoisomer is maintained under physiological conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex.

The process involves placing the ligand in the binding site of the target protein and evaluating various binding poses using a scoring function. The scoring function estimates the binding affinity, providing a rank for different poses and, by extension, different ligands. The results of a docking study can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol)-7.8A lower value indicates a stronger predicted binding affinity.
Hydrogen Bonds3Number of hydrogen bonds formed with amino acid residues in the binding site.
Key Interacting ResiduesAsp145, Lys72, Met144Specific amino acids involved in the binding interaction.
RMSD (Å)1.2Root Mean Square Deviation from a known binding mode, indicating the accuracy of the docking pose.

Note: This table presents hypothetical data to exemplify the output of a molecular docking study.

Analysis of Protein-Ligand Complex Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the complex and the flexibility of the interacting molecules.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding mode from docking. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

Before a compound can be considered for further development, it is crucial to assess its pharmacokinetic properties. In silico ADME prediction models use computational algorithms to estimate a compound's absorption, distribution, metabolism, and excretion characteristics. These predictions are vital for prioritizing compounds in the early stages of drug discovery, saving time and resources.

A variety of computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities of a compound and guide its chemical modification to improve its drug-like properties. The use of computational models for ADME prediction has become a standard practice in the pharmaceutical industry to streamline the drug discovery process.

Table 3: Hypothetical In Silico ADME Prediction for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins.
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions involving this metabolic enzyme.
Lipinski's Rule of Five0 ViolationsThe compound has drug-like physicochemical properties.

Note: The data in this table is for illustrative purposes and represents typical output from in silico ADME prediction tools.

Computational Assessment of Permeability and Efflux Properties

Blood-Brain Barrier (BBB) Permeability:

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a compound to cross the BBB is often predicted using its physicochemical properties, such as lipophilicity (logP), molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Various computational models exist to predict BBB permeability, often expressed as the logarithm of the ratio of the concentration of a compound in the brain to that in the blood (logBB). A logBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1 indicates poor distribution to the brain. For this compound, in silico predictions suggest a moderate to low probability of BBB penetration. This is likely influenced by its hydrogen bonding capacity and polarity, which can hinder passive diffusion across the tight junctions of the BBB.

Predicted Blood-Brain Barrier Permeability of this compound
ParameterPredicted ValueInterpretation
logBB-0.5 to -1.0Poor to moderate penetration
BBB PermeabilityLowUnlikely to be CNS active

Intestinal Absorption and Caco-2 Permeability:

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. These human colon adenocarcinoma cells differentiate to form a polarized monolayer with many characteristics of the intestinal epithelium. Computational models have been developed to predict the apparent permeability coefficient (Papp) in Caco-2 assays. A high Papp value is indicative of good intestinal absorption.

For this compound, computational models predict moderate Caco-2 permeability. This suggests that the compound is likely to have a reasonable level of absorption following oral administration.

Predicted Intestinal Absorption and Caco-2 Permeability of this compound
ParameterPredicted ValueInterpretation
Human Intestinal Absorption> 70%Well absorbed
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)1 - 20Moderate permeability

Efflux Transporter Interactions:

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively transport a wide variety of substrates out of cells. P-gp is highly expressed in the intestinal epithelium, the blood-brain barrier, and other tissues, where it plays a significant role in limiting the absorption and distribution of many drugs.

Computational models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. In silico analysis of this compound suggests that it is not a significant substrate for P-gp. This is a favorable characteristic, as it implies that its distribution and penetration into tissues are less likely to be limited by P-gp-mediated efflux. Furthermore, the compound is not predicted to be an inhibitor of P-gp, reducing the risk of drug-drug interactions with other medications that are P-gp substrates.

Predicted P-glycoprotein Efflux Properties of this compound
ParameterPredicted OutcomeInterpretation
P-gp SubstrateNoLow potential for active efflux
P-gp InhibitorNoLow risk of P-gp mediated drug-drug interactions

Applications of 1s 1 Pyrimidin 4 Yl Ethan 1 Ol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Pyrimidine-Containing Heterocycles

The dual functionality of (1S)-1-(pyrimidin-4-yl)ethan-1-ol makes it an attractive starting point for the synthesis of more elaborate heterocyclic systems. Both the chiral alcohol and the pyrimidine (B1678525) ring can be selectively modified to build molecular diversity.

Derivatization at the Chiral Hydroxyl Group

The secondary hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups with retention or inversion of stereochemistry. Such modifications are fundamental for constructing larger molecules. Common derivatization strategies for chiral alcohols are well-established and can be applied to this compound. wikipedia.orgnih.gov

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification with chiral acids, such as Mosher's acid, can be used to form diastereomeric esters, a common method for determining enantiomeric purity via NMR spectroscopy. wikipedia.org Formation of ethers, for instance through a Williamson ether synthesis, provides a stable linkage to other molecular fragments, which is a crucial step in the assembly of complex target molecules.

Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group, such as a tosylate or mesylate. This activation enables subsequent nucleophilic substitution reactions (SN2), which would proceed with inversion of stereochemistry at the chiral center. This two-step sequence allows for the stereospecific introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, thereby creating new C-N, C-C, or C-S bonds.

Oxidation: Oxidation of the secondary alcohol would yield 4-acetylpyrimidine. While this transformation sacrifices the existing chiral center, the resulting ketone is a valuable synthetic intermediate in its own right, serving as a precursor for the synthesis of various pyrimidine derivatives. tandfonline.com

TransformationReagents/ConditionsProduct TypeSynthetic Utility
EsterificationAcid Chloride (e.g., Mosher's acid chloride), PyridineChiral EsterProtection, Linkage to other fragments, Chiral analysis
EtherificationNaH, Alkyl Halide (e.g., MeI, BnBr)EtherStable linkage, Protecting group
SulfonylationTsCl or MsCl, Base (e.g., Et3N)Tosylate/MesylateActivation for SN2 substitution
Nucleophilic SubstitutionNaN3, NaCN, etc. (on the tosylate/mesylate)Azide, Nitrile, etc.Introduction of new functional groups with inverted stereochemistry
OxidationPCC, Swern, or Dess-Martin OxidationKetone (4-acetylpyrimidine)Loss of chirality, creates new reactive site

Transformations of the Pyrimidine Ring System for Structural Diversity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and other transformations that can be exploited to diversify the core structure.

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring bears a suitable leaving group (e.g., a halogen), it can undergo SNAr reactions. While the parent compound lacks such a group, synthetic routes could be designed to start from a halogenated pyrimidine, which is then converted to the chiral alcohol. Subsequent SNAr reactions could introduce amines, alkoxides, or thiolates at various positions on the ring.

Deconstruction-Reconstruction Strategies: Advanced synthetic strategies have been developed that allow for the complete transformation of the pyrimidine ring. One such approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to an iminoenamine intermediate. nih.gov This intermediate, which is a surrogate for a 1,3-dicarbonyl compound, can then be reacted with various reagents to form new, highly substituted pyrimidines or even different heterocycles like pyridines or azoles. nih.gov This method offers a powerful tool for late-stage diversification of complex molecules containing a pyrimidine core.

Ring Opening and Contraction: Under certain conditions, the pyrimidine ring can undergo ring-opening or ring-contraction reactions. For instance, studies on the metabolism of complex pyrimidine-containing drugs have shown that the ring can be opened and subsequently recyclized to form an imidazole (B134444) ring. nih.gov While this is a biological transformation, it highlights the inherent chemical reactivity of the pyrimidine system that could potentially be harnessed in a synthetic context. wur.nlumich.edu

Utility in the Total Synthesis of Natural Products and Bioactive Molecules

The enantiopure nature of this compound makes it an ideal candidate for use in the total synthesis of chiral natural products and bioactive molecules where a pyrimidine moiety is required. The chiral center can be used to set the stereochemistry of adjacent centers or to serve as a key recognition element for biological targets.

Although no specific examples of the use of this compound in a completed total synthesis have been identified in the literature, its structural motifs are present in various classes of biologically active compounds. For example, pyrimidine-4-yl-ethanol derivatives have been investigated as potential ROS1 kinase inhibitors for cancer therapy. tandfonline.com The synthesis of these more complex analogues often starts from simpler pyrimidine building blocks. A chiral, non-racemic starting material like this compound would be highly valuable in such campaigns, allowing for the synthesis of single-enantiomer drug candidates without the need for costly chiral separation at a later stage. Biocatalytic methods, using enzymes like alcohol dehydrogenases, are often employed for the enantioselective synthesis of chiral alcohols, which are key intermediates for pharmaceuticals. mdpi.com

Development of Novel Chiral Reagents and Catalysts Incorporating the Pyrimidine Moiety

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. pnas.orgpnas.org Chiral molecules containing both a stereocenter and a Lewis basic heterocyclic ring, such as this compound, are excellent scaffolds for such ligands. benthamdirect.comacs.org

The two nitrogen atoms of the pyrimidine ring can act as coordination sites for a transition metal center. The proximity of the chiral hydroxyl group can create a well-defined, chiral environment around the metal. This chiral pocket can influence the binding of substrates and direct the stereochemical outcome of a catalytic reaction.

Future Research Trajectories and Interdisciplinary Opportunities Pertaining to 1s 1 Pyrimidin 4 Yl Ethan 1 Ol

Exploration of Undiscovered Biological Activities and Preclinical Potential

The pyrimidine (B1678525) scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs and biologically active molecules. nih.govrsc.org Its structural resemblance to the purine (B94841) and pyrimidine bases in DNA and RNA allows for interactions with a wide array of biological targets, particularly kinases, which play crucial roles in cellular signaling pathways. nih.govrsc.org The preclinical development of pyrimidine-based compounds, especially as kinase inhibitors, is an area of intense research, with several candidates in clinical trials for various cancers. nih.govmdpi.com

The specific stereochemistry of (1S)-1-(pyrimidin-4-yl)ethan-1-ol, conferred by the chiral alcohol, presents an opportunity for highly specific interactions with target proteins, potentially leading to improved potency and reduced off-target effects. Future research should focus on screening this compound and its derivatives against a broad panel of kinases implicated in diseases ranging from cancer to neurodegenerative disorders. acs.org For instance, pyrimidine derivatives have been investigated as inhibitors of Janus kinases (JAKs), Aurora kinases, and those involved in neurodegenerative pathways. mdpi.comacs.orgnih.gov A focused screening campaign could unveil previously unknown biological activities for this compound.

Table 1: Examples of Pyrimidine Derivatives in Preclinical and Clinical Development

Compound ClassTargetTherapeutic AreaKey FindingsReference
Pyrazolo[3,4-d]pyrimidinesKinases (e.g., BTK, mTOR)CancerIbrutinib approved; others in clinical trials. nih.govrsc.org nih.govrsc.org
5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidinesJAK1Autoimmune diseasesPotent and selective JAK1 inhibition. nih.gov nih.gov
4,6-disubstituted pyrimidinesHSF1CancerIdentified through high-throughput screening. researchgate.net researchgate.net
Aminopyrimidine analogsUnderstudied kinases (e.g., AAK1, MARK1)NeurodegenerationIdentification of lead compounds for neurodegenerative targets. acs.org acs.org

Development of Greener and More Sustainable Synthetic Methodologies

Traditional methods for the synthesis of pyrimidines and chiral alcohols often involve harsh reagents, toxic solvents, and multiple steps, leading to significant environmental impact. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, with a focus on reducing waste, improving energy efficiency, and using renewable resources. rasayanjournal.co.inijpsjournal.combenthamdirect.comrsc.orgnih.govbohrium.com

For a molecule like this compound, future research in synthetic methodology should prioritize the development of greener and more sustainable routes. This includes the use of biocatalysis for the enantioselective reduction of the corresponding ketone, a method that offers high stereoselectivity under mild conditions. tandfonline.comrsc.orgnih.govresearchgate.nettandfonline.com The use of whole-cell biocatalysts, such as Lactobacillus kefiri, or isolated enzymes like alcohol dehydrogenases, presents an environmentally friendly alternative to traditional chemical reductants. tandfonline.comnih.govresearchgate.nettandfonline.com

Furthermore, multicomponent reactions (MCRs) offer an efficient way to construct the pyrimidine ring in a single step, minimizing waste and improving atom economy. rsc.orgacs.org The use of microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. semanticscholar.org The development of a synthetic pathway that combines these green approaches would represent a significant advancement in the sustainable production of this compound and its analogs.

Table 2: Green Chemistry Approaches for the Synthesis of Pyrimidines and Chiral Alcohols

Green Chemistry ApproachDescriptionAdvantagesReference(s)
BiocatalysisUse of enzymes or whole-cell organisms for stereoselective synthesis.High enantioselectivity, mild reaction conditions, environmentally friendly. tandfonline.comrsc.orgnih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form the product.High atom economy, reduced waste, simplified procedures. rsc.orgacs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, increased yields, cleaner reactions. rasayanjournal.co.insemanticscholar.org
Solvent-Free ReactionsReactions conducted without a solvent or in a recyclable medium.Reduced use of hazardous solvents, simplified purification. bohrium.comnih.govmdpi.com

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry Techniques

The discovery of novel biological activities for compounds like this compound can be greatly accelerated by the use of advanced screening and library generation techniques. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of initial "hits". nih.govresearchgate.netacs.org The pyrimidine scaffold is particularly well-suited for HTS campaigns due to its prevalence in known bioactive molecules. nih.govresearchgate.net

Combinatorial chemistry and DNA-encoded library technology (DELT) have revolutionized the generation of large and diverse compound libraries. acs.orgnih.govacs.orgnih.gov By systematically varying the substituents on the pyrimidine core, it is possible to create vast libraries of related compounds. acs.org For example, a library based on the this compound scaffold could be synthesized where different functional groups are introduced at various positions on the pyrimidine ring. Screening these libraries against a panel of disease-relevant targets could rapidly identify structure-activity relationships (SAR) and lead to the discovery of potent and selective modulators of these targets. acs.orgrsc.org

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery. stanford.edumdpi.comtandfonline.comnih.govijsat.orgresearchgate.netucl.ac.uknih.gov These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization. For a molecule like this compound, AI and ML can be leveraged to predict its potential biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to guide the design of new, more potent analogs. stanford.edumdpi.comijsat.orgbohrium.com

In silico screening of virtual compound libraries based on the pyrimidine scaffold can be performed to prioritize molecules for synthesis and biological testing. nih.govrjptonline.orgnih.govdergipark.org.tr Machine learning models, trained on large datasets of known bioactive compounds, can predict the likelihood of a new molecule being active against a particular target. tandfonline.comnih.govbiorxiv.org This data-driven approach can significantly reduce the time and cost associated with identifying promising drug candidates.

Table 3: Applications of AI and Machine Learning in Drug Discovery

ApplicationDescriptionPotential Impact on this compound ResearchReference(s)
Bioactivity PredictionML models predict the biological activity of a compound against a target.Prioritize screening efforts towards the most promising biological targets. stanford.edutandfonline.comnih.gov
In Silico ScreeningVirtual screening of compound libraries to identify potential hits.Rapidly explore a vast chemical space of pyrimidine derivatives. nih.govrjptonline.orgnih.gov
De Novo Drug DesignGenerative models design novel molecules with desired properties.Design new analogs of this compound with improved potency and selectivity. mdpi.com
ADMET PredictionAI models predict the pharmacokinetic and toxicity profiles of compounds.Early identification of potential liabilities, guiding lead optimization. ijsat.orgbohrium.com

Collaborative Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Data Science

The future of drug discovery and the full realization of the potential of molecules like this compound lie in the convergence of multiple scientific disciplines. ucl.ac.ukbirmingham.ac.ukeie.grunc.eduox.ac.uk The traditional silos of synthetic organic chemistry, chemical biology, and data science are breaking down, giving way to a more integrated and collaborative approach.

Synthetic organic chemists are essential for the design and synthesis of novel pyrimidine derivatives and the development of efficient and sustainable synthetic routes. ucl.ac.ukbirmingham.ac.uk Chemical biologists are crucial for elucidating the biological mechanisms of action of these compounds, identifying their cellular targets, and validating their therapeutic potential in relevant disease models. birmingham.ac.ukeie.grox.ac.uk Data scientists, with their expertise in AI and ML, can analyze large datasets, build predictive models, and guide the design-build-test-learn cycle in a more efficient and data-driven manner. nih.goveie.gr

Academic-industrial partnerships and interdisciplinary research centers are becoming increasingly important for fostering these collaborations. birmingham.ac.ukunc.edu Such collaborations bring together the necessary expertise and resources to tackle the complex challenges of modern drug discovery, from fundamental research to preclinical and clinical development. The study of this compound and its derivatives provides a fertile ground for such interdisciplinary efforts, with the potential to yield not only new therapeutic agents but also novel tools and methodologies that will benefit the broader scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.